Vegfr-2-IN-32
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Overview
Description
Vegfr-2-IN-32 is a compound that acts as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels from pre-existing ones. This compound is of significant interest in the field of cancer research due to its potential to inhibit tumor growth by blocking the angiogenesis pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-32 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Functionalization: The core structure is then functionalized by introducing various functional groups through reactions such as alkylation, acylation, or halogenation.
Purification: The final compound is purified using techniques such as chromatography to ensure its purity and quality.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Vegfr-2-IN-32 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Vegfr-2-IN-32 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of angiogenesis in various types of cancer, including breast, lung, and colorectal cancers.
Drug Development: The compound is used as a lead compound in the development of new anti-angiogenic drugs.
Biological Studies: It is employed in studies investigating the role of VEGFR-2 in various physiological and pathological processes, such as wound healing and inflammatory diseases
Industrial Applications: This compound is used in the development of diagnostic tools and therapeutic agents targeting angiogenesis-related diseases.
Mechanism of Action
Vegfr-2-IN-32 exerts its effects by binding to the VEGFR-2 receptor and inhibiting its activity. This inhibition prevents the receptor from undergoing autophosphorylation and dimerization, which are essential steps in the angiogenesis signaling pathway. By blocking these processes, this compound effectively inhibits the formation of new blood vessels, thereby restricting the supply of oxygen and nutrients to tumors and inhibiting their growth .
Comparison with Similar Compounds
Similar Compounds
Sunitinib: An ATP-competitive inhibitor that binds to the adenine binding site of VEGFR-2.
Sorafenib: Binds beside the hydrophobic pocket of VEGFR-2 but not at the adenine binding site.
Axitinib: Another potent VEGFR-2 inhibitor used in anti-angiogenic therapy
Uniqueness
Vegfr-2-IN-32 is unique in its specific binding affinity and inhibitory potency towards VEGFR-2. Unlike some other inhibitors, it has shown a high degree of selectivity and efficacy in preclinical studies, making it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C15H12N4O |
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Molecular Weight |
264.28 g/mol |
IUPAC Name |
5-phenyl-4-phenyldiazenyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C15H12N4O/c20-15-14(18-16-12-9-5-2-6-10-12)13(17-19-15)11-7-3-1-4-8-11/h1-10H,(H2,17,19,20) |
InChI Key |
RQYDDTYSQPQGIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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